Ácido 3-cloro-5-metoxifenilborónico

Descripción general

Descripción

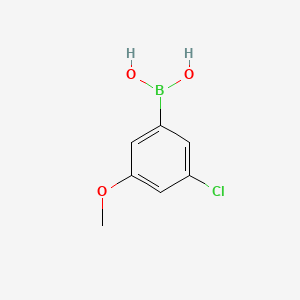

3-Chloro-5-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H8BClO3 . It has a molecular weight of 186.40 g/mol . It is also known by other names such as (3-Chloro-5-methoxyphenyl)boronic acid, 3-Chloro-5-methoxybenzeneboronic acid, and 3-Chloro-5-Methoxyphenylboronic acid .

Molecular Structure Analysis

The InChI code for 3-Chloro-5-methoxyphenylboronic acid is1S/C7H8BClO3/c1-12-7-3-5 (8 (10)11)2-6 (9)4-7/h2-4,10-11H,1H3 . The Canonical SMILES is B (C1=CC (=CC (=C1)Cl)OC) (O)O . Chemical Reactions Analysis

While specific chemical reactions involving 3-Chloro-5-methoxyphenylboronic acid are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

3-Chloro-5-methoxyphenylboronic acid has a molecular weight of 186.40 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 186.0255020 g/mol . The topological polar surface area is 49.7 Ų .Aplicaciones Científicas De Investigación

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

Este compuesto se utiliza con frecuencia en reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son fundamentales en la síntesis de compuestos orgánicos complejos. El grupo ácido borónico reacciona con compuestos que contienen halógenos en presencia de un catalizador de paladio para formar nuevos enlaces carbono-carbono .

Terapia de captura de neutrones

Los ácidos borónicos, incluido el ácido 3-cloro-5-metoxifenilborónico, se exploran como portadores de boro en la terapia de captura de neutrones, un tratamiento contra el cáncer dirigido. El isótopo de boro (10B) captura neutrones y experimenta reacciones nucleares que son letales para las células cancerosas .

Dispositivos de administración de fármacos

Debido a su capacidad para formar enlaces covalentes reversibles con azúcares y otros dioles, este compuesto se estudia para su uso en sistemas de administración de fármacos. La parte de ácido borónico se puede utilizar para crear sensores o mecanismos de entrega que responden a los niveles de azúcar en el cuerpo .

Síntesis orgánica

El ácido 3-cloro-5-metoxifenilborónico sirve como bloque de construcción en la síntesis orgánica, particularmente en la construcción de moléculas biológicamente activas y productos farmacéuticos. Su reactividad permite la introducción del grupo 3-cloro-5-metoxifenilo en varios marcos moleculares .

Ciencia de los materiales

En la ciencia de los materiales, este compuesto se utiliza para modificar las propiedades superficiales de los materiales. Se puede utilizar para introducir grupos funcionales específicos en polímeros o nanopartículas, lo que puede alterar su interacción con otras sustancias .

Química analítica

El grupo ácido borónico del compuesto puede unirse a cis-dioles, lo cual es útil en química analítica para la detección y cuantificación de azúcares y otras moléculas similares. Esta propiedad es particularmente valiosa en el desarrollo de biosensores .

Química agrícola

Como parte de la investigación agroquímica, el ácido 3-cloro-5-metoxifenilborónico se puede utilizar para sintetizar compuestos con actividad herbicida o pesticida potencial. La introducción de la parte de ácido borónico puede conducir a nuevas clases de agroquímicos .

Terapia fotodinámica

La investigación en terapia fotodinámica, un tratamiento que utiliza compuestos sensibles a la luz para matar células cancerosas, ha incluido el uso de ácidos borónicos. El grupo 3-cloro-5-metoxifenilo podría ser parte de una molécula que, al activarse con la luz, produce especies reactivas de oxígeno para destruir las células cancerosas .

Safety and Hazards

3-Chloro-5-methoxyphenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for 3-Chloro-5-methoxyphenylboronic acid are not available, boronic acids in general are valuable building blocks in organic synthesis . They are being explored for their potential in various chemical reactions and their applications in the synthesis of complex molecules .

Mecanismo De Acción

Target of Action

3-Chloro-5-methoxyphenylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are carbon-based molecules that participate in carbon-carbon bond-forming reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boron atom in the organoboron compound transfers a formally nucleophilic organic group to a metal, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 3-Chloro-5-methoxyphenylboronic acid, is a key step in various biochemical pathways. This reaction enables the formation of complex organic compounds from simpler ones . The downstream effects of these reactions can vary widely, depending on the specific compounds involved.

Result of Action

The primary result of the action of 3-Chloro-5-methoxyphenylboronic acid is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Action Environment

The action of 3-Chloro-5-methoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of the Suzuki-Miyaura cross-coupling reaction can be affected by the presence of other substances, the temperature, and the pH of the environment . Additionally, the stability of the compound can be affected by exposure to air and light .

Propiedades

IUPAC Name |

(3-chloro-5-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVZSRUGKKOQRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590373 | |

| Record name | (3-Chloro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915201-07-9 | |

| Record name | B-(3-Chloro-5-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915201-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-5-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-methoxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.